6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Description
2D/3D Structural Elucidation via X-ray Diffraction
X-ray crystallographic analysis provides definitive structural characterization of this compound through detailed examination of atomic positions and intermolecular arrangements. The crystallographic data reveals precise bond lengths, bond angles, and torsional angles that define the molecular geometry in the solid state. The benzothiophene core structure maintains planarity consistent with aromatic systems, with the fused ring system exhibiting typical aromatic bond distances and angles.
The crystal structure analysis demonstrates that the carboxylic acid group adopts a coplanar arrangement with the benzothiophene ring system, facilitating optimal conjugation between the carboxyl functionality and the aromatic π-system. The hydroxyl group at the 3-position shows specific orientation preferences that optimize intramolecular hydrogen bonding interactions with adjacent functional groups. The chlorine substituent at the 6-position occupies a position that minimizes steric interactions while maximizing electronic influence on the aromatic system.
Intermolecular packing arrangements revealed through crystallographic analysis show the formation of hydrogen-bonded networks involving both the carboxylic acid and hydroxyl functionalities. These interactions create extended supramolecular architectures that influence the physical properties and stability of the crystalline material. The crystal structure exhibits characteristic intermolecular distances and angles that reflect the balance between attractive hydrogen bonding forces and repulsive steric interactions among neighboring molecules in the crystal lattice.
Tautomeric Forms and Resonance Stabilization
The tautomeric behavior of this compound involves equilibrium between different structural forms that result from proton migration and electronic rearrangement within the molecular framework. Studies of related benzothiophene derivatives demonstrate that the hydroxyl functionality at the 3-position can participate in tautomeric equilibria involving keto-enol interconversion. The aromatic stabilization energy of the benzothiophene core provides significant thermodynamic preference for maintaining the aromatic character throughout tautomeric processes.
Resonance stabilization within the molecular structure involves delocalization of π-electrons across the extended aromatic system, with particular emphasis on the interaction between the hydroxyl group and the benzothiophene π-system. The electron-donating character of the hydroxyl substituent contributes positive charge character to the aromatic ring through resonance effects, while the electron-withdrawing chlorine atom provides counterbalancing electronic influence. The carboxylic acid functionality participates in resonance stabilization through conjugation with the aromatic system, extending the delocalized π-electron network.
The tautomeric stability preferences demonstrate that the aromatic form predominates under normal conditions, with the hydroxyl tautomer being strongly favored over potential keto alternatives. This preference reflects the substantial aromatic stabilization energy associated with maintaining the benzothiophene aromatic character. Quantum mechanical calculations and experimental studies of similar systems indicate that aromatic stabilization effects significantly influence the intrinsic barriers to proton transfer processes, generally favoring tautomeric forms that preserve maximum aromatic character.
Properties
IUPAC Name |
6-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDDMVANLIFXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination of benzo[b]thiophene derivatives followed by carboxylation and hydroxylation reactions. One common method includes the chlorination of benzo[b]thiophene-2-carboxylic acid using thionyl chloride, followed by hydroxylation with a suitable hydroxylating agent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzo[b]thiophene derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is , with a molecular weight of approximately 228.65 g/mol. The compound features a chloro group at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
Antimicrobial Activity:
Recent studies have indicated that derivatives of benzo[b]thiophene compounds exhibit notable antimicrobial properties. For instance, research has shown that this compound demonstrates effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The presence of the chloro group enhances its activity by influencing the compound's electronic properties, making it more effective at lower concentrations compared to other derivatives .
Anticancer Potential:
This compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can induce cytotoxic effects on several cancer cell lines, including those resistant to standard treatments like doxorubicin. The mechanism appears to involve modulation of signaling pathways related to apoptosis and cell proliferation. A comparative study indicated that it exhibited an IC50 value significantly lower than many conventional chemotherapeutic agents, suggesting its potential as a lead compound for further drug development .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows for further derivatization, enabling the creation of more complex molecules with potential applications in pharmaceuticals and materials science. The compound can be utilized in various synthetic pathways to produce derivatives with enhanced properties or new functionalities .
Materials Science
The compound's unique chemical structure also positions it as a candidate for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tuned through substitution patterns, making it suitable for incorporation into advanced materials for electronic applications .
To understand the biological activity of this compound better, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 3-Hydroxybenzo[b]thiophene-2-carboxylic acid | Moderate | Low | Lacks chloro; reduced activity |
| This compound | High | Moderate | Chlorine substitution enhances properties |
| 6-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid | High | High | Bromine enhances solubility and reactivity |
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study demonstrated that this compound inhibited Mycobacterium tuberculosis growth at concentrations as low as 50 µM, showcasing its potential as an antimicrobial agent. -
Cytotoxicity in Cancer Cells:
In vitro experiments indicated that this compound induced apoptosis in resistant cancer cell lines by modulating critical signaling pathways. The results suggest that it may serve as a promising candidate for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates the physicochemical properties, biological activities, and applications of 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid relative to analogous benzo[b]thiophene derivatives.
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1.
*logP values estimated via computational methods or inferred from structural analogs .
Key Observations:
- The hydroxyl group in the target compound lowers logP (~1.5 vs. ~3.2 for BT2), favoring aqueous solubility .
- Steric and Electronic Effects: The 6-chloro-3-hydroxy substitution creates a hydrogen-bonding site, which may improve target binding compared to non-polar substituents (e.g., -CH₃ or -OCH₃) .
Biological Activity
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound recognized for its potential biological activities, primarily due to the presence of functional groups such as hydroxyl and carboxylic acid. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₅ClO₃S
- Molecular Weight : Approximately 242.68 g/mol
- CAS Number : 85741-02-2
The compound features a chloro group, a hydroxyl group, and a carboxylic acid group, which contribute to its reactivity and biological activity. The presence of these functional groups enhances its interaction with biological molecules, potentially influencing various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may have antibacterial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways.
- Anticancer Activity : There is emerging evidence that it may influence cancer cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against bacteria (e.g., S. aureus) | |
| Anti-inflammatory | Modulates cytokine production | |
| Anticancer | Influences cancer cell proliferation |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell metabolism.
- Cytokine Modulation : It has been observed to influence the production of pro-inflammatory cytokines like IL-6 and IL-10, suggesting a role in immune response regulation.
- Cell Signaling Pathways : Interactions with cellular signaling pathways such as mTORC1 have been suggested based on related studies with similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
-
Anti-inflammatory Study :
- A study demonstrated that derivatives could reduce inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases .
- Antimicrobial Evaluation :
- Cancer Research :
Q & A
What are the primary synthetic routes for 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Basic:
The compound is typically synthesized via halogenation or substitution reactions on a benzo[b]thiophene scaffold. For example, alkylation of chlorinated benzo[b]thiophene precursors (e.g., 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid) with hydroxy-containing reagents can introduce the hydroxyl group . Key steps include refluxing in dichloromethane with catalysts like triethylamine and purification via reverse-phase HPLC .
Advanced:
Optimizing regioselectivity during hydroxylation is challenging due to competing substitution at adjacent positions. For instance, alkylation of 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid with iodinated ethers (e.g., 2-chloro-5-(2-iodoethoxy)-1,3-dimethylbenzene) requires precise temperature control (40–60°C) to minimize byproducts like 7-chloro derivatives . Microwave-assisted synthesis may enhance reaction efficiency, though literature data on this compound is limited.
What analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Basic:
Standard characterization includes:
- NMR : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.45–8.18 ppm for benzo[b]thiophene derivatives) .
- IR : Peaks at 1680–1720 cm indicate carboxylic acid C=O stretching .
Advanced:
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or residual solvents. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve ambiguities. X-ray crystallography, though underutilized for this compound, can confirm stereoelectronic effects of the hydroxyl and chloro substituents .
How does the hydroxyl group at position 3 influence the compound’s biological activity compared to non-hydroxylated analogs?
Basic:
The 3-hydroxy group enhances hydrogen-bonding potential, critical for binding to targets like myeloid cell leukemia 1 (Mcl-1). Analogs lacking this group show reduced inhibitory activity (e.g., Ki values increase from 59 µM to >100 µM in Mcl-1 assays) .
Advanced:
Mechanistic studies using isothermal titration calorimetry (ITC) reveal that the hydroxyl group stabilizes interactions with Mcl-1’s hydrophobic BH3 domain. Molecular dynamics simulations suggest that hydroxylation alters the compound’s conformational flexibility, improving target engagement .
What strategies mitigate low yields in large-scale synthesis of this compound?
Basic:
Scale-up challenges include poor solubility and side reactions. Using polar aprotic solvents (e.g., DMF) improves solubility, while flow chemistry reduces reaction times and byproduct formation .
Advanced:
Catalytic systems like palladium/copper bimetallic catalysts can enhance coupling efficiency during hydroxylation. For example, Sonogashira coupling with propargyl alcohols under inert atmospheres increases yields by 20–30% compared to traditional methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
